molecular formula C22H26O10 B1255021 Ternstroside B

Ternstroside B

Cat. No.: B1255021
M. Wt: 450.4 g/mol
InChI Key: GTYGWPXLHJZXDF-MIUGBVLSSA-N
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Description

Ternstroside B is a glycosylated phenylethanoid compound first isolated from Ternstroemia lineata, a plant species within the Theaceae family . Structurally, it features a phenylethanoid core (derived from hydroxytyrosol) linked to a glucose moiety via a β-glycosidic bond, conferring both hydrophilic and bioactive properties . This compound is distinguished by its characteristic NMR signals in the phenolic region (6.0–7.5 ppm) and the absence of methyl group signals (0.8–1.3 ppm) associated with triterpenes, which are prominent in other Ternstroemia species like T. gymnanthera .

This compound exhibits notable antioxidant activity, validated through ABTS•+ radical scavenging and hydrogen peroxide (H₂O₂) protection assays using Saccharomyces cerevisiae models . Its presence in T. lineata extracts correlates with bright yellow spots on thin-layer chromatography (TLC) plates when visualized under UV light (365 nm) after vanillin/H₂SO₄ treatment, a hallmark of glycosylated phenylethanoids .

Properties

Molecular Formula

C22H26O10

Molecular Weight

450.4 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C22H26O10/c23-11-17-19(28)20(29)21(32-18(27)10-12-1-4-14(24)5-2-12)22(31-17)30-8-7-13-3-6-15(25)16(26)9-13/h1-6,9,17,19-26,28-29H,7-8,10-11H2/t17-,19-,20+,21-,22-/m1/s1

InChI Key

GTYGWPXLHJZXDF-MIUGBVLSSA-N

Isomeric SMILES

C1=CC(=CC=C1CC(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OCCC3=CC(=C(C=C3)O)O)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC(=O)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of Ternstroside B and Related Compounds

Compound Structural Class Source Key Biological Activities Distinguishing Features
This compound Phenylethanoid glycoside T. lineata Antioxidant (ABTS•+, H₂O₂) β-D-glucose moiety; NMR: 6.0–7.5 ppm (phenolic)
Terngymnoside C Phenylethanoid glycoside T. lineata flower buds Antioxidant (ABTS•+, H₂O₂) Similar glycosylation pattern but distinct Rf values on TLC
Hydroxytyrosol-1-glucoside Phenylethanoid glycoside T. lineata Antioxidant (ABTS•+) Simpler structure; lacks additional hydroxyl groups
Ternstroside D Triterpenoid saponin T. gymnanthera IDH1/2 inhibition (docking score: -14.2 to -16.8 kcal/mol) Triterpene core with sugar groups; methyl signals (0.8–1.3 ppm)

Structural Comparisons

  • Phenylethanoid Glycosides: this compound shares a phenylethanoid backbone with terngymnoside C and hydroxytyrosol-1-glucoside. However, its glucose moiety and substitution pattern differ, as evidenced by distinct TLC profiles (e.g., Rf values) and NMR shifts .
  • Triterpenoid Saponins: Ternstroside D, a triterpenoid, contrasts sharply with this compound. Its methyl group signals (0.8–1.3 ppm) and steroid-like core enable interactions with enzymes like IDH1/2, unlike the phenolic antioxidant activity of Ternstroide B .

Pharmacological Profiles

  • Antioxidant Activity: this compound and its phenylethanoid analogues (terngymnoside C, hydroxytyrosol-1-glucoside) show comparable radical scavenging potency, but this compound’s glycosylation may enhance stability and bioavailability .
  • Enzyme Inhibition : Ternstroside D uniquely inhibits mutant IDH1/2 enzymes via hydrogen bonding with residues like Lys126 (IDH1) and Lys180 (IDH2), a mechanism absent in this compound .

Pharmacokinetic Properties

  • This compound: Limited ADME/T data exist, but its glycosylation suggests moderate water solubility, akin to other phenylethanoids .
  • Ternstroside D : Exhibits favorable drug-likeness (Lipinski compliance), high solubility, and low CNS permeability, reducing off-target effects .

Research Implications

This compound’s antioxidant properties position it as a candidate for oxidative stress-related therapies, while structural analogues like terngymnoside C offer opportunities for SAR studies to optimize bioactivity . Future work should explore synergies between these compound classes and validate their mechanisms in vivo.

Q & A

Q. What interdisciplinary approaches enhance this compound’s translational research potential?

  • Methodology : Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling with in silico docking (AutoDock Vina) to predict bioavailability and target binding. Collaborate with computational chemists to optimize lead analogs via QSAR modeling .
  • Ethical and Logistical Considerations : Secure institutional approval for human tissue use (if applicable) and adhere to FAIR data principles for public repository submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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